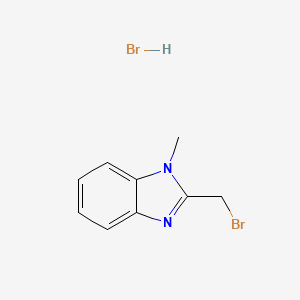

2-(溴甲基)-1-甲基-1H-苯并咪唑氢溴酸盐

描述

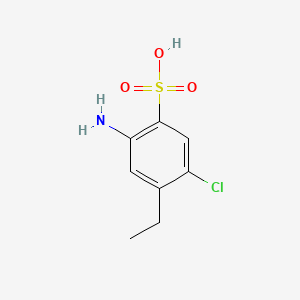

2-(Bromomethyl)-1-methyl-1H-benzimidazole is a compound that belongs to the class of benzimidazoles, which are heterocyclic compounds containing a benzene ring fused to an imidazole ring. The presence of a bromomethyl group at the 2-position and a methyl group at the N-1 position distinguishes this compound from other benzimidazole derivatives.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which suggests a potential pathway for synthesizing 2-(Bromomethyl)-1-methyl-1H-benzimidazole . Additionally, the synthesis of 1-methyl-2-phenylimidazo[1,2-a]benzimidazoles through the action of phenacyl bromide on 2-amino- and 2-methylaminobenzimidazoles indicates the versatility of bromine-containing reagents in constructing the benzimidazole core .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized by strong intramolecular hydrogen bonding and π-π interactions, which stabilize the crystal structure . These interactions are crucial in determining the molecular conformation and reactivity of the compound. The presence of substituents such as the bromomethyl group can influence the overall molecular geometry and electronic distribution within the molecule.

Chemical Reactions Analysis

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution. For example, bromination of 1-hydroxyimidazoles leads to the formation of brominated products, which is relevant to the bromomethyl group in 2-(Bromomethyl)-1-methyl-1H-benzimidazole . The reactivity of the compound can also be influenced by the presence of the methyl group, as seen in the study of electrophilic substitution reactions of 1-methyl-2-phenylimidazo[1,2-a]benzimidazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. Strong intramolecular hydrogen bonding can affect the solubility and melting point of the compound . The presence of a bromomethyl group can also impact the compound's reactivity towards nucleophiles, given the electrophilic nature of bromine. The solvent effect on complexation of benzimidazole derivatives with metal ions indicates the importance of the solvent environment on the chemical behavior of these compounds .

科学研究应用

抗菌和抗癌活性:Khalifa 等人 (2018) 研究了以 2-(溴甲基)-1H-苯并咪唑为起始原料合成苯并咪唑衍生物。这些化合物对金黄色葡萄球菌和大肠杆菌表现出显着的抗菌活性,并且对人肝癌细胞系具有细胞毒性 (Khalifa 等人,2018)。

四氢[1,3]二氮杂菲并[1,2-a]苯并咪唑的合成:Kuzʼmenko 等人 (2020) 描述了由 1-芳酰甲基-2-[(4-羟基丁基)氨基]苯并咪唑合成 пери-稠合的四氢[1,3]二氮杂菲并[1,2-a]苯并咪唑,表明苯并咪唑衍生物在创建复杂有机结构方面的多功能性 (Kuzʼmenko 等人,2020)。

抑制 HCV 和相关病毒:Bretner 等人 (2005) 合成了 1H-苯并咪唑的 N-烷基衍生物,并测试了它们对丙型肝炎病毒和其他黄病毒科病毒的抗解旋酶活性,证明了这些化合物在抗病毒研究中的潜力 (Bretner 等人,2005)。

海水淡化厂的缓蚀剂:Onyeachu 等人 (2020) 的一项研究探讨了将苯并咪唑衍生物用作海水淡化厂中铜镍合金的缓蚀剂,突出了其在工业应用中的效用 (Onyeachu 等人,2020)。

抗癌筛选:Varshney 等人 (2015) 合成了苯并咪唑衍生物,并测试了它们对各种人癌细胞系的抗癌活性,增加了对潜在癌症治疗的研究 (Varshney 等人,2015)。

抗菌活性:Ahmadi (2014) 专注于合成 2-溴甲基-苯并咪唑的新衍生物并评估它们的抗菌活性,表明苯并咪唑化合物在对抗感染方面具有广谱效用 (Ahmadi,2014)。

合成和结构研究:Xu 和 Wang (2008) 合成了一种新的苯并咪唑化合物并研究了其结构性质,为对这些分子的基础理解做出了贡献 (Xu & Wang,2008)。

对棘阿米巴的抗寄生虫活性:Kopanska 等人 (2004) 合成了 1H-苯并咪唑的氯、溴和甲基类似物,并对棘阿米巴进行了测试,显示了这些化合物在治疗寄生虫感染中的潜力 (Kopanska 等人,2004)。

安全和危害

This involves understanding the safety measures that need to be taken while handling the compound and the hazards associated with it. It includes its toxicity, flammability, and environmental impact.

未来方向

This involves discussing potential future research directions or applications of the compound. It could include potential uses in medicine, industry, or other fields.

Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide”, you may need to refer to scientific literature or databases. If you have access to a university library, they often have subscriptions to scientific journals and databases that you can use. You can also use public databases like PubChem, ChemSpider, and others. If you’re doing this for academic or professional work, always make sure to cite your sources.

属性

IUPAC Name |

2-(bromomethyl)-1-methylbenzimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2.BrH/c1-12-8-5-3-2-4-7(8)11-9(12)6-10;/h2-5H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHMCWOHHFOGLGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640173 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide | |

CAS RN |

934570-40-8 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-benzimidazole--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Cyanoethyl)methylamino]benzaldehyde](/img/structure/B1345214.png)

![8-((3-Bromophenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1345224.png)

![4-([1,1'-Biphenyl]-4-yloxy)-3-chloroaniline hydrochloride](/img/structure/B1345230.png)

![2-(Benzo[d]thiazol-2-ylthio)ethan-1-amine hydrochloride](/img/structure/B1345233.png)